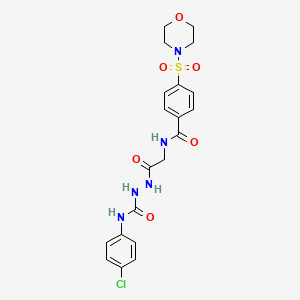
N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H22ClN5O6S and its molecular weight is 495.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-(4-(morpholinosulfonyl)benzamido)acetyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Several synthesized compounds, similar in structure to the specified chemical, have been evaluated for their antimicrobial and antitumor activities. For instance, quinazolines and pyrazole derivatives have been synthesized and screened for their antibacterial and antifungal properties. Some compounds showed promising results against various strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (Desai et al., 2007), (Sah et al., 2014). Additionally, compounds with antitumor activity against cancer cell lines such as A549 and BGC-823 have also been reported (Ji et al., 2018).
Anticonvulsant Evaluation
Hydrazinecarboxamide analogues have been synthesized and tested for their anticonvulsant activity. Studies have shown that certain compounds within this category exhibit significant protection against seizures in models like the maximal electroshock seizure test and the 6 Hz psychomotor seizure test, without exhibiting neurotoxicity (Ahsan et al., 2013).
Enzyme Inhibition
The design and synthesis of homologous compounds based on the concept of isosterism have demonstrated moderate inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings are significant for developing potential therapeutics targeting enzyme-related disorders (Krátký et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds, exploring their potential applications in pharmaceuticals and materials science, form a significant part of research related to the chemical . This includes the development of new synthetic routes, structural analysis, and evaluation of physical and chemical properties (Podesva et al., 1969), (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O6S/c21-15-3-5-16(6-4-15)23-20(29)25-24-18(27)13-22-19(28)14-1-7-17(8-2-14)33(30,31)26-9-11-32-12-10-26/h1-8H,9-13H2,(H,22,28)(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOPZOUIFNQQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)
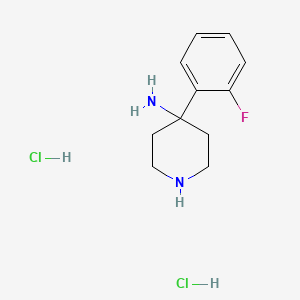
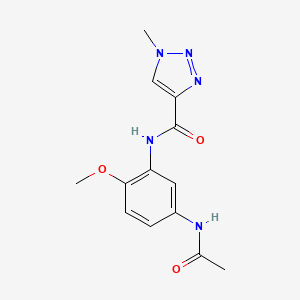
![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)
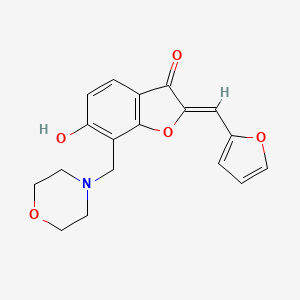

![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)
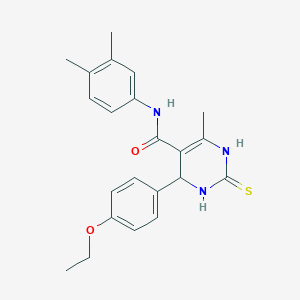

![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)

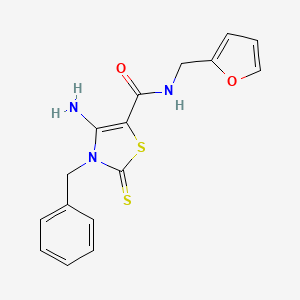
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)